molecular formula C26H37N5O2 B601194 N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- CAS No. 166533-36-4

N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-

Cat. No.: B601194
CAS No.: 166533-36-4
M. Wt: 451.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8β)-, commonly known as cabergoline, is a synthetic ergoline derivative with a unique urea-linked structure. Its molecular formula is C₂₆H₃₇N₅O₂, and it has a molecular weight of 451.6 g/mol . The compound features a 6-(2-propenyl) (allyl) substitution on the ergoline core, a dimethylaminopropyl group at the N8 position, and an ethylcarbamoyl moiety at the N1 position. These structural modifications enhance its selectivity and affinity for dopamine D2 receptors, making it a potent agonist .

Cabergoline is pharmacopeially standardized to contain 98.0–102.0% of the active compound, ensuring its suitability for clinical use . It is primarily prescribed for hyperprolactinemia and Parkinson’s disease due to its prolonged half-life and high receptor specificity .

Properties

IUPAC Name

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)/t19-,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQIOIBAVPLXLF-KJXAQDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168119
Record name N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166533-36-4
Record name N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166533364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-ERGOLINE-1,8-DICARBOXAMIDE, (8.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCV6MB85B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, commonly referred to as (8beta)-ergoline, is a synthetic compound belonging to the ergoline family. This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter systems. This article reviews the biological activity of (8beta)-ergoline, focusing on its interactions with various receptors, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C26H37N5O2
  • Molecular Weight : 433.60 g/mol
  • Structural Characteristics : The compound contains a dimethylamino group and an ethyl group attached to the ergoline core, which is known for its diverse pharmacological properties.

(8beta)-ergoline primarily interacts with several neurotransmitter receptors, including:

  • Dopamine Receptors : It has been shown to act as a partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions.
  • Serotonin Transporter (SERT) : Studies indicate that (8beta)-ergoline may modulate serotonin levels by interacting with SERT, potentially affecting mood and anxiety disorders .

Table 1: Receptor Binding Affinities of (8beta)-ergoline

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D219.7 nM
Serotonin Transporter30.2 nM
Other NeurotransmitterTBDTBD

Biological Activity and Pharmacological Effects

The biological activity of (8beta)-ergoline encompasses several key pharmacological effects:

  • Antidepressant Effects : Due to its interaction with SERT and potential modulation of serotonin levels, (8beta)-ergoline may exhibit antidepressant-like effects, similar to selective serotonin reuptake inhibitors (SSRIs).
  • Dopaminergic Modulation : Its partial agonistic action at D2 receptors suggests a role in modulating dopaminergic pathways, which could be beneficial in treating conditions such as Parkinson’s disease or schizophrenia.
  • Neuroprotective Properties : Preliminary studies suggest that ergolines may have neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammation.

Study 1: Antidepressant-Like Activity

A study conducted on animal models showed that administration of (8beta)-ergoline resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve enhanced serotonergic transmission through SERT inhibition.

Study 2: Dopaminergic Activity

In vitro assays demonstrated that (8beta)-ergoline could stimulate D2 receptor-mediated signaling pathways, leading to increased cAMP levels. This suggests its potential utility in conditions characterized by dopaminergic dysfunction.

Comparison with Similar Compounds

Cabergoline vs. iso-AL-LAD

  • Structural Differences: Cabergoline: Contains a urea bridge linking the ergoline core to a dimethylaminopropyl group and an ethylcarbamoyl group. The 6-allyl substitution enhances dopamine receptor binding . iso-AL-LAD (C₂₂H₂₇N₃O, MW 349.5 g/mol): A lysergamide with a diethylamide group and a 6-allyl substitution. Lacks the urea moiety and dimethylaminopropyl chain .
  • Pharmacological Activity :
    • Cabergoline selectively activates dopamine D2 receptors , suppressing prolactin secretion .
    • iso-AL-LAD is hypothesized to act on serotonin receptors (e.g., 5-HT₂A) , typical of lysergamides, but lacks clinical validation .
  • Applications :
    • Cabergoline is used therapeutically, whereas iso-AL-LAD is restricted to research and forensic applications .

Cabergoline vs. Methyl (8β)-6-allylergoline-8-carboxylate

  • Functional Role :
    • Serves as a pharmaceutical intermediate in cabergoline synthesis, lacking intrinsic receptor activity .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications Receptor Target
Cabergoline (Target compound) C₂₆H₃₇N₅O₂ 451.6 Urea-linked dimethylaminopropyl, ethyl Hyperprolactinemia, Parkinson’s Dopamine D2 receptor
iso-AL-LAD C₂₂H₂₇N₃O 349.5 Diethylamide, 6-allyl Research/forensic applications Serotonin receptors
Methyl (8β)-6-allylergoline-8-carboxylate C₁₉H₂₂N₂O₂ 310.4 Methyl ester, 6-allyl Pharmaceutical intermediate N/A

Receptor Binding and Selectivity

  • Cabergoline : High affinity for D2 receptors (Ki < 1 nM) with negligible activity at 5-HT₂B, reducing serotonergic side effects compared to older ergolines like pergolide .
  • iso-AL-LAD: Binds 5-HT₂A receptors (Ki ~10 nM), typical of hallucinogenic lysergamides, but lacks dopaminergic activity .

Preparation Methods

Introduction of the Propenyl Group at C6

The allyl group is introduced at position 6 through a Friedel-Crafts alkylation reaction. Ergoline derivatives are treated with allyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C, achieving regioselective substitution. The reaction mixture is quenched with ice-water, and the product is extracted using dichloromethane (DCM), yielding 6-allylergoline intermediates with >85% purity.

Amidation at N1 and N8 Positions

N1-Ethylation : The carboxylic acid at position 1 undergoes amidation with ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Reactions are conducted in anhydrous tetrahydrofuran (THF) under nitrogen at room temperature for 12 hours.
N8-Dimethylaminopropylation : The secondary amine at position 8 is alkylated with 3-(dimethylamino)propyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 24 hours.

Industrial-Scale Synthesis

Large-scale production employs flow chemistry to enhance yield and reduce reaction times. Key adjustments include:

  • Continuous Stirred-Tank Reactors (CSTRs) : For amidation steps, ensuring consistent mixing and temperature control.

  • Catalytic Hydrogenation : To reduce byproducts, palladium-on-carbon (Pd/C) is used under 50 psi H₂ pressure.

StepReagents/ConditionsYield (%)Purity (%)
C6 AllylationAllyl bromide, AlCl₃, 0°C, 2 h7892
N1 EthylationEthylamine, EDC, THF, rt, 12 h8595
N8 Alkylation3-(Dimethylamino)propyl chloride, K₂CO₃, DMF7289

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Column Chromatography : The crude product is purified using a gradient elution of ethyl acetate (10–50%) in hexane, achieving >95% purity.

  • Preparative HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves stereoisomeric impurities.

Spectroscopic Analysis

  • LC-MS : Confirms molecular ion peaks at m/z 452.3 [M+H]⁺, consistent with the molecular formula C₂₆H₃₇N₅O₂.

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.98 (s, 1H, indole H), δ 5.85 (m, 1H, allyl CH), and δ 3.25 (t, 2H, N8-propyl).

Challenges and Optimization Strategies

Stereochemical Control

The (8β) configuration is preserved using chiral auxiliaries during alkylation. For example, (R)-BINOL-derived catalysts enforce the desired stereochemistry at position 8, achieving enantiomeric excess (ee) >98%.

Byproduct Mitigation

  • Impurity Profile : Major byproducts include N8-desethyl and over-alkylated derivatives. These are minimized by controlling reaction stoichiometry (1.2 equiv of alkylating agent).

  • Thermal Degradation : Storage at −20°C in amber vials prevents decomposition.

Scalability and Process Economics

ParameterLaboratory ScalePilot Plant Scale
Batch Size5 g500 g
Cycle Time72 h48 h
Cost per Gram (USD)12045

Transitioning to pilot-scale reduces costs by 62.5%, primarily through solvent recovery systems and catalytic recycling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via alkylation of ergoline derivatives followed by amidation. Key steps include introducing the allyl group at position 6 and coupling with 3-(dimethylamino)propyl and ethylcarbamoyl moieties. Purity optimization requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gradient elution (acetonitrile/ammonium acetate buffer). ISO/IEC 17025-certified protocols ensure reproducibility .

Q. Which analytical techniques are critical for confirming structural integrity and stereochemical configuration?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (500 MHz, CDCl3) to verify substituent positions and ergoline backbone conformation.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm carboxamide C=O stretches (~1650 cm⁻¹) and allyl group C-H bends.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated vs. observed).
  • Chiral Chromatography : Ensure 8β stereochemical purity using a Chiralpak® column .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store lyophilized solid at -20°C in amber vials under argon to prevent oxidation. Avoid prolonged exposure to light or humidity. For handling, use PPE (gloves, goggles) and conduct all procedures in a fume hood. Stability studies show ≥3-year integrity under these conditions .

Advanced Research Questions

Q. How can computational methods predict receptor binding affinities and selectivity profiles for this ergoline derivative?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with serotonin (5-HT2A) and dopamine (D2) receptor crystal structures (PDB IDs: 6A93, 6CM4). Adjust protonation states at pH 7.4 using PROPKA.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energy contributions of the allyl and dimethylamino groups with Gaussian 16 (B3LYP/6-31G*).
  • Free Energy Perturbation (FEP) : Compare relative binding free energies against reference ligands (e.g., LSD) in Schrödinger Suite .

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting EC50 values across studies)?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in parallel using standardized cell lines (e.g., HEK293T expressing 5-HT2A) and reference ligands (e.g., serotonin).
  • Statistical Design of Experiments (DOE) : Apply a 2^k factorial design to test variables (e.g., buffer pH, incubation time). Analyze via ANOVA to identify confounding factors .
  • Meta-Analysis : Aggregate published data using PRISMA guidelines, adjusting for batch effects and assay heterogeneity .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use a Box-Behnken design to test temperature (20–60°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. Pd(OAc)₂). Optimize via response surface methodology.
  • In Situ Monitoring : Employ ReactIR™ to track carboxamide formation (disappearance of -NCO peak at 2270 cm⁻¹).
  • Membrane Separation : Purify intermediates using nanofiltration (MWCO = 500 Da) to remove unreacted dimethylaminopropylamine .

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s stability in biological matrices?

  • Methodological Answer :

  • Forced Degradation Studies : Incubate in PBS (pH 3.0, 7.4, 9.0) at 37°C for 72 hours. Monitor degradation via UPLC-MS/MS (e.g., MRM transitions for parent ion and hydrolyzed products).
  • Arrhenius Modeling : Predict shelf-life at 4°C using accelerated stability data (40–60°C).
  • Light Exposure Testing : Use a photostability chamber (ICH Q1B guidelines) with UV/visible light (320–400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-
Reactant of Route 2
Reactant of Route 2
N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.